2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid
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Overview
Description
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylthiazole group and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylthiazole Group: The methylthiazole group is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperazine ring.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the thiazole group may participate in binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)propanoic acid
- 2-(4-(4-Bromophenyl)piperazin-1-yl)propanoic acid
- 2-(4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)propanoic acid
Uniqueness
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid is unique due to the presence of the methylthiazole group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2S/c1-8-7-17-11(12-8)14-5-3-13(4-6-14)9(2)10(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
HTCHJPAVJTWPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCN(CC2)C(C)C(=O)O |
Origin of Product |
United States |
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